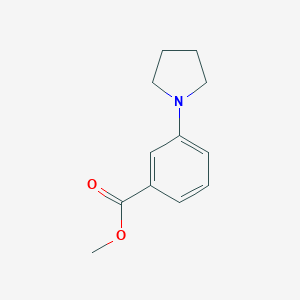

Methyl 3-(1-Pyrrolidinyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(1-Pyrrolidinyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly used as a precursor in the synthesis of various drugs and has shown promising results in scientific research for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Electrochromic Properties and pH Sensors

Methyl 3-(1-Pyrrolidinyl)benzoate has been explored in the context of electrochromic materials. A study by Almeida et al. (2017) focused on the synthesis of a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid (Methyl Red). This derivative exhibited enhanced electrochromic properties and stability compared to other films. Its color change from yellow to magenta in different pH environments indicates potential applications in pH sensors (Almeida et al., 2017).

Polymer Synthesis

In the field of polymer chemistry, this compound is used in the synthesis of various polymers. For instance, Yang et al. (1999) discussed the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, which leads to the formation of hyperbranched aromatic polyamides. These polymers, characterized by solubility in various solvents and specific molecular weights, have potential applications in advanced material sciences (Yang, Jikei, & Kakimoto, 1999).

Crystal Structure and Physicochemical Properties

Research by Huang et al. (2021) on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds delved into their crystal structure and physicochemical properties. The study, which utilized density functional theory (DFT) and X-ray diffraction, revealed insights into molecular structures and electrostatic potential, potentially guiding the development of novel materials (Huang et al., 2021).

Catalysis and Chemical Reactions

The role of this compound in catalysis and various chemical reactions has been studied. Wali et al. (1998) explored the use of Montmorillonite K10 clay as a catalyst for the reaction of methyl benzoate with NH3, demonstrating its effectiveness in the formation of different aromatic and aliphatic esters (Wali et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 3-(1-Pyrrolidinyl)benzoate are currently unknown

Mode of Action

The exact mode of action of this compound remains unknown .

Biochemical Pathways

It is known that the compound displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

Propiedades

IUPAC Name |

methyl 3-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUYMBYOGDTKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428084 |

Source

|

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186086-71-5 |

Source

|

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)

![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)

![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)